{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone
Description
This compound is a heterocyclic hybrid featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. A 1,2,3-triazole ring is appended to the pyrimidine’s 2-position, with a 2-naphthyl methanone group at the triazole’s 4-position. Its structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of pyrimidine and triazole motifs in bioactive molecules . The compound is commercially available under synonyms such as ZINC04089620 and AC1MXNCF, with five suppliers listed as of 2025 .
Properties
IUPAC Name |
[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c1-11-8-16(19(20,21)22)24-18(23-11)27-10-15(25-26-27)17(28)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYSLQQGFVLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone, also known by its CAS number 861211-63-4, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties.
- Molecular Formula : C19H12F3N5O
- Molecular Weight : 365.34 g/mol
- CAS Number : 861211-63-4
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study involving various synthesized triazole derivatives demonstrated that compounds similar to our target compound exhibited moderate antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Specific derivatives have shown promising results against various cancer cell lines. For instance, related compounds were screened against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing IC50 values indicating significant cytotoxic effects .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit the synthesis of ergosterol in fungi, a crucial component of fungal cell membranes .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of several synthesized triazoles against common pathogens. The results indicated that the tested compounds exhibited varying degrees of activity, with some showing effectiveness comparable to standard antibiotics like Streptomycin and Nystatin . -
Cytotoxicity Assessment :
In another investigation focusing on cytotoxicity, derivatives similar to this compound were found to be particularly effective against MCF-7 and HCT-116 cell lines, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Aromatic Groups : The 2-naphthyl group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to the 4-fluorophenyl analog (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
- Trifluoromethyl (CF3) Group : Present in all analogs, this electron-withdrawing group stabilizes the pyrimidine ring against metabolic oxidation, improving pharmacokinetic stability .
- Heterocyclic Linkers: Compounds with chromenone or piperazinyl groups (e.g., 8k, 17a) exhibit lower melting points (106–144°C) due to flexible linkers, whereas rigid triazole-pyrimidine hybrids (target compound) likely have higher thermal stability .
Spectroscopic Differentiation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
